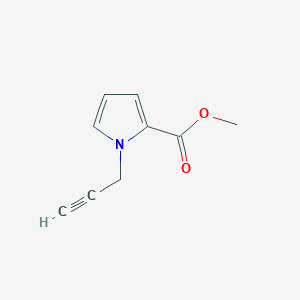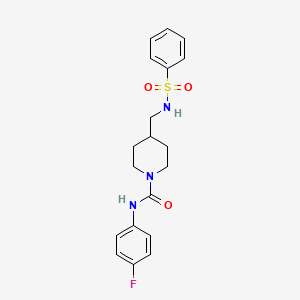
N-(4-fluorophenyl)-4-(phenylsulfonamidomethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-4-(phenylsulfonamidomethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H22FN3O3S and its molecular weight is 391.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
PET Imaging of Serotonin Receptors
N-(4-fluorophenyl)-4-(phenylsulfonamidomethyl)piperidine-1-carboxamide derivatives are explored for their potential in positron emission tomography (PET) imaging. For instance, compounds like 18F-Mefway have been investigated for their ability to quantify 5-HT1A receptors in human subjects, providing insights into the role of serotonin in various psychiatric and neurological conditions (J. Choi et al., 2015).
Cancer Research
Another area of application includes cancer research, where this compound analogs are examined for their inhibitory effects on specific kinase families. These studies aim to discover potent inhibitors that can lead to the development of new anticancer drugs (G. M. Schroeder et al., 2009).
Neurological Disorders
Further research has been conducted on the use of this compound derivatives in understanding and potentially treating neurological disorders. The imaging of serotonin 1A receptors in the brain of Alzheimer's disease patients using PET radioligands is a significant step toward understanding the disease's pathophysiology and developing targeted therapies (V. Kepe et al., 2006).
Antibacterial Activity
Compounds based on the this compound scaffold have also been synthesized and tested for their antibacterial properties. These studies contribute to the ongoing search for new antibacterial agents in the fight against drug-resistant bacterial infections (O. Ajani et al., 2013).
Propiedades
IUPAC Name |
4-(benzenesulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-16-6-8-17(9-7-16)22-19(24)23-12-10-15(11-13-23)14-21-27(25,26)18-4-2-1-3-5-18/h1-9,15,21H,10-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUAVHKEOFORIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2536428.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea](/img/structure/B2536430.png)
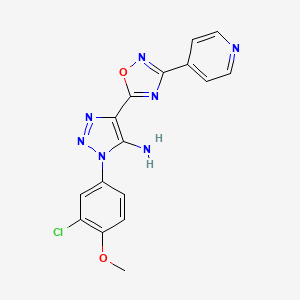
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2536432.png)
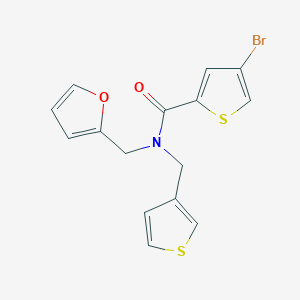
![1-[(2,5-dimethylbenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2536436.png)
![methyl 4-[(hydroxyimino)methyl]-5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2536437.png)
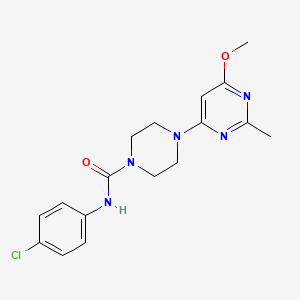
![7-(furan-2-yl)-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2536440.png)
![Pyrido[2,3-b]pyrazine-8-carboxylic acid](/img/structure/B2536443.png)
![Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate](/img/structure/B2536446.png)
![Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B2536447.png)
